molecular formula C8H5NO3 B3360022 1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione CAS No. 88234-86-0

1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione

Cat. No.: B3360022
CAS No.: 88234-86-0
M. Wt: 163.13 g/mol
InChI Key: HWWXVXJRKDCMGL-UHFFFAOYSA-N
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Description

1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione is a synthetically versatile heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research. Compounds based on the fused pyrano-pyridine core structure are of significant scientific interest due to their wide range of potential pharmacological activities, which are under investigation in research laboratories worldwide . While the specific biological profile of this exact analogue is a subject of ongoing study, closely related pyrano- and pyrrolo-pyridine derivatives have demonstrated promising analgesic and sedative properties in preclinical research models . Some of these structural analogues have shown activity profiles comparable to established pharmacological agents, highlighting the value of this chemical class in developing new therapeutic candidates . Furthermore, other related molecular frameworks, such as pyrano[2,3-d]pyrimidine-diones, have been explored as potent inhibitors of molecular targets like PARP-1 and SIRT1, which are relevant in oncology research . The inherent structural features of this compound make it a valuable intermediate for synthetic and bioorganic chemists aiming to develop novel molecules for biochemical screening and structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrano[4,3-c]pyridine-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-7-4-12-8(11)5-1-2-9-3-6(5)7/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWXVXJRKDCMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=CN=C2)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70521378
Record name 1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione
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URL https://comptox.epa.gov/dashboard/DTXSID70521378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88234-86-0
Record name 1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 1h Pyrano 4,3 C Pyridine 1,4 3h Dione Scaffolds

Electrophilic and Nucleophilic Reactions of the Pyrano-Pyridine Ring

The reactivity of the 1H-pyrano[4,3-c]pyridine-1,4(3H)-dione ring system is dictated by the electronic properties of both the pyridine (B92270) and pyranone rings. The pyridine ring is generally considered electron-deficient and is thus susceptible to nucleophilic attack, while being less reactive towards electrophiles compared to benzene. Conversely, the pyranone ring contains electron-withdrawing carbonyl groups and an ether linkage, influencing its reactivity.

Electrophilic Reactions: Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh reaction conditions. When such reactions do occur, substitution is typically directed to the 3- and 5-positions relative to the nitrogen atom. In the context of the this compound scaffold, the pyridine moiety is expected to exhibit this characteristic resistance to electrophilic attack.

Nucleophilic Reactions: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. In the fused system of this compound, the positions corresponding to C-6 and C-8 of the pyridine ring would be the most likely sites for nucleophilic attack. The pyranone ring, with its two carbonyl groups, also presents sites for nucleophilic addition at the carbonyl carbons. The lactone functionality can undergo nucleophilic acyl substitution, leading to ring-opening of the pyranone moiety. Microwave irradiation has been shown to be an effective method for accelerating nucleophilic substitution reactions on halopyridines, suggesting its potential applicability to derivatives of the this compound scaffold. sci-hub.se

Functional Group Transformations and Modifications

The functional groups present in the this compound scaffold, namely the carbonyl groups and the imine-like nitrogen in the pyridine ring, are amenable to various transformations.

Oxidation and Reduction Reactions

Oxidation: While the pyridine ring is generally resistant to oxidation, the nitrogen atom can be oxidized to form an N-oxide. This transformation can alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution.

Reduction: The carbonyl groups of the pyranone ring can be selectively reduced. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing ketones and aldehydes to secondary and primary alcohols, respectively. masterorganicchemistry.com It is expected that NaBH₄ would reduce one or both carbonyl groups of the 1,4-dione to the corresponding hydroxyl groups.

Catalytic hydrogenation can be employed to reduce the pyridine ring to a piperidine (B6355638) ring. Various catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium-based catalysts, are effective for the hydrogenation of pyridine and its derivatives. researchgate.netresearchgate.net The specific conditions of hydrogenation (catalyst, solvent, temperature, and pressure) would determine the extent of reduction and the stereoselectivity of the product. researchgate.net It is also possible to achieve selective hydrogenation of the pyridine ring in the presence of other reducible functional groups by careful selection of the catalyst and reaction conditions.

Reaction Type Reagent/Catalyst Expected Product
Oxidationm-CPBAThis compound N-oxide
Carbonyl ReductionNaBH₄1-hydroxy-1,3-dihydro-4H-pyrano[4,3-c]pyridin-4-one or 1,4-dihydroxy-1,3,4,4a-tetrahydro-pyrano[4,3-c]pyridine
Pyridine ReductionH₂/Pd/C1H-Pyrano[4,3-c]piperidine-1,4(3H)-dione

Table 1: Potential Oxidation and Reduction Reactions

Substitution Reactions

Substitution reactions on the this compound scaffold can occur on both the pyridine and pyranone rings.

On the Pyridine Ring: As mentioned, nucleophilic substitution is favored on the pyridine ring. Halogenated derivatives of the scaffold could serve as precursors for a variety of functionalizations through nucleophilic displacement of the halide. For instance, halopyridines react with various nucleophiles, including thiols, alkoxides, and amines, to yield substituted pyridines. sci-hub.se The development of phosphine (B1218219) reagents has enabled the selective halogenation of pyridines at the 4-position, a strategy that could potentially be adapted for this scaffold. nih.govchemrxiv.org

On the Pyranone Ring: The pyranone ring can undergo reactions typical of lactones. For example, aminolysis of the lactone with a suitable amine would lead to ring opening and the formation of a pyridone derivative with an amide side chain.

Reaction Reagent Position of Substitution Product Type
HalogenationDBDMH, OleumPyridine ringBromo-substituted derivative google.com
Nucleophilic SubstitutionR-SH, R-OH, R₂NHPyridine ring (on halo-derivative)Thioether, ether, or amino-substituted derivative sci-hub.se
AminolysisR-NH₂Pyranone ring (lactone cleavage)Pyridone with amide side chain

Table 2: Potential Substitution Reactions

Annulation and Ring Expansion/Contraction Reactions to Form Novel Fused Systems

The this compound scaffold can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems through annulation reactions. These reactions involve the construction of a new ring fused to the existing pyrano-pyridine core.

For instance, derivatives of pyrano[3,4-c]pyridines have been used to synthesize triazole-fused systems. nih.gov This suggests that the this compound scaffold could be chemically modified to introduce reactive functionalities that would allow for the annulation of a triazole ring. Similarly, pyrazole-fused pyridine derivatives have been synthesized from aminopyrazoles and various carbonyl compounds, indicating the potential to construct a pyrazole (B372694) ring onto the pyrano-pyridine framework. researchgate.netnih.govmdpi.comnih.gov The synthesis of pyrano[2,3-c]pyrazoles fused with other heterocyclic systems has also been reported, showcasing the versatility of pyran-based scaffolds in constructing complex molecules. tandfonline.com

Reaction Type Reactant/Precursor Fused Ring Reference
Triazole AnnulationAzide and alkyne derivatives1,2,3-Triazole nih.gov
Pyrazole AnnulationHydrazine derivatives and 1,3-dicarbonyl compoundsPyrazole researchgate.netnih.govmdpi.comnih.gov

Table 3: Potential Annulation Reactions

Formation of Hybrid Compounds and Conjugates

The development of hybrid molecules, which combine two or more pharmacophoric scaffolds into a single entity, is a modern strategy in drug discovery. The this compound core can be derivatized and linked to other molecular fragments to create novel hybrid compounds.

A notable example is the synthesis of bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit via a "click" reaction. nih.gov In this approach, a derivative of a pyrano[3,4-c]pyridine containing a terminal alkyne was reacted with an azide-containing molecule to form the triazole-linked hybrid. This demonstrates a powerful and versatile method for creating conjugates of the pyrano-pyridine scaffold. Such strategies could be employed to link the this compound moiety to other biologically active molecules, potentially leading to compounds with enhanced or novel pharmacological properties. The synthesis of pyrazolo[3,4-c]pyridine derivatives as GPR119 agonists further highlights the potential of this scaffold in medicinal chemistry. nih.gov

Hybrid Type Linking Moiety Synthetic Strategy Reference
Triazole Hybrid1,2,3-TriazoleClick Chemistry (Copper-catalyzed azide-alkyne cycloaddition) nih.gov

Table 4: Formation of Hybrid Compounds

Structural Elucidation and Conformational Analysis of 1h Pyrano 4,3 C Pyridine 1,4 3h Dione and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of 1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of atoms, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for the structural elucidation of pyranopyridine derivatives. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals in the molecule.

¹H NMR: The proton NMR spectrum of the this compound scaffold is characterized by distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the dihydropyranone ring. The pyridine protons typically appear in the downfield region (δ 7.0–8.8 ppm). researchgate.net The protons on the C3 of the pyran ring (a methylene (B1212753) group, -CH₂-) are expected to appear as a singlet or a multiplet in the range of δ 4.0–5.0 ppm, influenced by the adjacent oxygen and carbonyl group. mdpi.com A key feature is the signal for the N-H proton of the lactam, which is typically observed as a broad singlet at a significantly downfield chemical shift (δ 10.5–12.5 ppm) and is exchangeable with D₂O. nih.govnih.govekb.eg

¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon framework. The most downfield signals correspond to the two carbonyl carbons of the dione (B5365651) functionality (lactone and lactam), typically appearing in the range of δ 160–175 ppm. researchgate.netnih.gov The carbons of the pyridine ring resonate in the aromatic region (δ 115–160 ppm). The aliphatic methylene carbon (C3) of the pyran ring is expected to have a chemical shift in the range of δ 60–75 ppm. mdpi.com

Detailed 2D NMR experiments, such as COSY, HSQC, and HMBC, are often employed to confirm the assignments by establishing proton-proton and proton-carbon correlations over one or more bonds.

Table 1: Expected NMR Chemical Shift Ranges for this compound

Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
Pyridine CH7.0 - 8.8115 - 160Aromatic region, specific shifts depend on substitution. researchgate.net
Pyran CH₂ (C3)4.0 - 5.060 - 75Aliphatic protons adjacent to oxygen and carbonyl. mdpi.com
Lactam N-H10.5 - 12.5-Broad singlet, downfield, D₂O exchangeable. nih.govekb.eg
Lactone C=O (C1)-160 - 175Carbonyl carbon of the ester group. nih.gov
Lactam C=O (C4)-160 - 175Carbonyl carbon of the amide group. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The spectrum is dominated by strong absorption bands corresponding to the carbonyl groups and the N-H bond.

The presence of the dione system gives rise to two distinct carbonyl (C=O) stretching vibrations. The lactone (cyclic ester) carbonyl typically absorbs at a higher frequency (around 1730–1760 cm⁻¹), while the lactam (cyclic amide) carbonyl absorbs at a lower frequency (around 1680–1700 cm⁻¹). nih.gov The N-H stretching vibration of the lactam group appears as a sharp or broad band in the region of 3100–3300 cm⁻¹. nih.govekb.eg Other significant bands include C-H stretching vibrations for the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic pyran ring (below 3000 cm⁻¹), as well as C-O stretching of the lactone and C-N stretching of the lactam.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration ModeTypical Frequency (cm⁻¹)
Lactam N-HStretch3100 - 3300 nih.govekb.eg
Aromatic C-HStretch3000 - 3100 nist.gov
Aliphatic C-HStretch2850 - 3000
Lactone C=OStretch1730 - 1760 nih.gov
Lactam C=OStretch1680 - 1700 nih.gov
C=C / C=NStretch1550 - 1650
C-O (Ester)Stretch1200 - 1300

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the parent molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺. rsc.org

The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak. The fragmentation of related pyranone structures is often initiated by the elimination of a neutral carbon monoxide (CO) molecule from the lactone or lactam portion of the molecule. researchgate.net This would result in significant fragment ions corresponding to [M-CO]⁺ and potentially [M-2CO]⁺. Further fragmentation would involve the cleavage of the pyridine and pyran rings.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound (C₈H₅NO₃)

IonFormulaPredicted m/zDescription
[M]⁺[C₈H₅NO₃]⁺163.03Molecular Ion
[M-CO]⁺[C₇H₅NO₂]⁺135.03Loss of one carbon monoxide molecule. researchgate.net
[M-CO-HCN]⁺[C₆H₄O₂]⁺108.02Subsequent loss of hydrogen cyanide from the pyridine ring.

X-ray Crystallography for Solid-State Structure Determination

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be heavily influenced by specific intermolecular interactions. nih.gov

Hydrogen Bonding: The most significant interaction is predicted to be hydrogen bonding between the lactam N-H group (donor) and one of the carbonyl oxygen atoms (acceptor) of a neighboring molecule. researchgate.net This interaction is strong and directional, often leading to the formation of well-defined supramolecular structures, such as centrosymmetric dimers or infinite chains. In these dimers, two molecules are linked via a pair of N-H···O=C hydrogen bonds. researchgate.net

Conformational Analysis in the Solid State

X-ray analysis reveals the preferred conformation of the molecule in the crystalline form. The fused this compound system consists of a planar pyridine ring fused to a non-planar dihydropyranone ring. While the pyridine and dione portions are largely planar, the dihydropyran ring, containing a saturated C3 atom, will adopt a non-planar conformation to minimize steric strain. beilstein-journals.org

Based on studies of related pyran systems, the dihydropyranone ring is likely to adopt a distorted 'sofa' or 'half-chair' conformation. researchgate.netnih.gov In a sofa conformation, one atom (likely C3) is out of the plane formed by the other five atoms of the ring. This deviation from planarity is a key structural feature, and its specific nature is determined by the steric and electronic demands of the substituents and the forces of the crystal packing. beilstein-journals.orgnih.gov

Tautomeric Equilibria in this compound Systems

Tautomerism, the interconversion of structural isomers through the migration of a proton and the shifting of double bonds, is a critical phenomenon in many heterocyclic systems. frontiersin.org In derivatives of this compound, the presence of carbonyl groups, alpha-protons, and nitrogen atoms within the fused ring structure allows for complex tautomeric equilibria. These equilibria are fundamental to the molecule's chemical reactivity and properties. The primary forms of tautomerism observed in analogous systems are keto-enol and imine-enamine tautomerism. academie-sciences.frcas.cn The position of the equilibrium is sensitive to various factors, including the electronic nature of substituents, solvent polarity, and intramolecular interactions like hydrogen bonding. academie-sciences.frmasterorganicchemistry.comrsc.org

Imine-Enamine Tautomerism

When the pyranopyridine skeleton is appropriately substituted, particularly with amino groups, imine-enamine tautomerism becomes a key consideration. academie-sciences.fr This process is the nitrogen analog of keto-enol tautomerism and involves the migration of a proton from an α-carbon to a nitrogen atom, shifting the double bond. cas.cnthieme.de

Imine Form <=> Enamine Form

Research on aminated pyronic compounds, which are structurally related to the pyranopyridine system, reveals that the imine and enamine forms are often the two most predominant tautomers among several possibilities. academie-sciences.fr The relative stability of these tautomers is strongly influenced by the nature of the substituents on the ring system. For instance, in some series, the enamine form is the most stable tautomer, while in others, the imine form is preferred, particularly in the gas phase or less polar solvents. academie-sciences.fr

Experimental and Theoretical Investigations of Tautomerism

The study of tautomeric equilibria in pyranopyridine-type systems relies on a combination of experimental spectroscopic methods and theoretical computational chemistry. academie-sciences.frresearchgate.net

Experimental Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used tool for studying tautomerism in solution. researchgate.net

¹H and ¹³C NMR: These techniques allow for the direct observation and quantification of the different tautomers present at equilibrium. researchgate.netcolab.ws In cases of slow exchange, distinct signals are observed for each tautomer. For fast exchange, averaged signals appear, but their chemical shifts can still provide information about the equilibrium position. rsc.org

Quantification: The relative populations of the tautomers can be determined by integrating the peak intensities of the corresponding signals in the NMR spectrum. academie-sciences.fr For example, in a study on a related pyronic derivative in CDCl₃, the molar fractions were found to be 63% for the enamine form and 37% for the imine form. academie-sciences.fr

Deuterium Isotope Effects: Measuring the change in ¹³C chemical shifts upon deuteration of the labile proton (e.g., the OH or NH proton) can provide insights into the equilibrium constants and the strength of hydrogen bonds. ruc.dkresearchgate.net

Solvent Studies: Performing NMR experiments in a range of solvents with varying polarities (e.g., CDCl₃, DMSO, acetone) is crucial for understanding how the solvent environment influences the tautomeric equilibrium. academie-sciences.frrsc.orgnih.gov Generally, polar solvents tend to stabilize the more polar tautomer. academie-sciences.fr

Theoretical Investigations

Quantum mechanical calculations are employed to complement experimental findings, providing detailed information on the structures, energies, and properties of the tautomers.

Computational Methods: Density Functional Theory (DFT) is a common method, with the B3LYP functional and basis sets like 6-311++G** being frequently used to optimize molecular geometries and calculate the relative energies of tautomers. academie-sciences.frruc.dkresearchgate.net

Energy Calculations: These calculations can predict the most stable tautomer in the gas phase. The energy differences between tautomers indicate the position of the equilibrium. academie-sciences.fr

Solvent Effects: To simulate solution-phase behavior, continuum solvation models such as the Polarizable Continuum Model (PCM) are applied. ruc.dk These calculations often confirm experimental observations, such as the stabilization of the enamine form over the imine form in polar solvents. academie-sciences.fr The theoretical calculations of equilibrium constants in both the gas phase and solution demonstrate that polar solvents consistently stabilize the enamine form. academie-sciences.fr

Data Tables

Table 1: Influence of Substituents and Solvent on Imine-Enamine Tautomeric Equilibrium in Analogous Pyronic Systems academie-sciences.fr
Series (Substituent)Phase/SolventMost Stable TautomerKey Finding
Series 1 (R=H)Gas Phase & SolutionEnamineEnamine form is consistently favored.
Series 3 (R=C₆H₅)Gas Phase & SolutionEnamineSimilar to Series 1, the enamine form predominates.
Series 4 (R=NH₂)Gas Phase & CHCl₃ImineImine form is preferred in non-polar environments.
Series 5 (R=OH)Gas Phase & CHCl₃ImineImine form is preferred in non-polar environments.
Series 5 (R=OH)DMSO (Polar)EnaminePolar solvent shifts equilibrium to the enamine form.
Table 2: Summary of Methods Used to Investigate Tautomerism in Pyranopyridine-type Systems
Method TypeSpecific TechniqueInformation ObtainedReference
Experimental¹H and ¹³C NMR SpectroscopyIdentification and quantification of tautomers in solution. academie-sciences.frrsc.orgresearchgate.net
Deuterium Isotope Effect AnalysisEquilibrium constants and hydrogen bond strength. ruc.dkresearchgate.net
Solvent-Dependent NMREffect of solvent polarity on tautomeric equilibrium. academie-sciences.frnih.gov
TheoreticalDFT (e.g., B3LYP/6-311++G**)Optimized geometries and relative energies of tautomers. academie-sciences.frruc.dk
Continuum Solvation Models (PCM)Prediction of tautomer stability in different solvents. ruc.dk

Theoretical and Computational Studies on 1h Pyrano 4,3 C Pyridine 1,4 3h Dione

Quantum Chemical Calculations

Density Functional Theory (DFT) Investigations

No published studies were found that have utilized Density Functional Theory (DFT) to investigate the electronic structure, reactivity descriptors, or spectroscopic properties of 1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione. Such calculations are crucial for understanding the fundamental quantum mechanical properties of a molecule.

Energy Minimization and Conformational Search

There is no available research detailing the energy minimization or conformational analysis of this compound. These computational methods are essential for identifying the most stable three-dimensional structures of the molecule, which is a prerequisite for further modeling studies.

Molecular Modeling and Docking Studies

Ligand-Target Interaction Analysis at the Mechanistic/Molecular Level

The scientific literature lacks any molecular docking studies involving this compound. As a result, there is no information on its potential binding modes or interactions with any biological targets.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Without experimental biological data or computational interaction models, no structure-activity relationship (SAR) studies have been established for this compound.

Prediction of Reactive Sites (e.g., Molecular Electrostatic Potential Surfaces)

No studies have been published that map the molecular electrostatic potential (MEP) surface of this compound. An MEP surface is vital for predicting the sites susceptible to electrophilic and nucleophilic attack.

Solvent Effects on Molecular Properties and Reactivity

Following a comprehensive review of available scientific literature, it has been determined that there are currently no specific theoretical or computational studies detailing the effects of solvents on the molecular properties and reactivity of the compound This compound .

The search for dedicated research, including data on how different solvent environments might influence the electronic structure, stability, and reaction pathways of this specific pyranopyridine derivative, did not yield any published findings. While computational methods such as Density Functional Theory (DFT) are commonly used to investigate solvent effects on various molecules, and studies on related heterocyclic systems do exist, this particular analysis for this compound has not been reported in the accessed literature.

General principles of physical organic chemistry suggest that the properties of this compound would be influenced by solvent polarity and hydrogen-bonding capabilities. For instance:

Molecular Properties : In polar solvents, one might expect a stabilization of polar ground or excited states, which could be observed via shifts in UV-Vis absorption spectra (solvatochromism). The dipole moment of the molecule would likely be a key factor in these interactions. researchgate.net

Reactivity : The rates and mechanisms of reactions involving this compound would also be solvent-dependent. Polar solvents could facilitate reactions that proceed through charged intermediates or transition states, while nonpolar solvents might favor concerted or radical pathways.

However, without specific experimental or computational data for this compound, any discussion remains speculative. Detailed research, including the creation of data tables on properties like dipole moments, absorption maxima in various solvents, or calculated energy barriers for reactions, is not possible at this time.

Further research in this area would be necessary to provide the specific, scientifically accurate data required for a thorough analysis as outlined.

Advanced Applications and Research Directions in Chemical Science Excluding Clinical/dosage/safety

Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The 1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione scaffold, containing both a pyran and a pyridine (B92270) ring, is a versatile synthetic intermediate. The embedded lactone and pyridone functionalities offer multiple reactive sites for chemical modification, making it a valuable building block for the synthesis of more complex molecules. Related heterocyclic systems, such as 3,4-dihydro-2(1H)-pyridones, have been recognized as privileged structures in the synthesis of natural products and biologically active compounds. The reactivity of the pyranopyridine core can be exploited to construct fused heterocyclic systems with diverse pharmacological properties. For instance, derivatives of pyrano[3,4-c]pyridines have been synthesized and utilized as precursors for novel heterocyclic systems with potential neurotropic activity. nih.gov The synthesis of various pyrano-annulated heterocyclic scaffolds is often achieved through multicomponent reactions, highlighting the utility of such core structures in diversity-oriented synthesis. researchgate.net

Development of New Materials and Chemical Probes (e.g., Dyes, Fluorescent Probes, Nonlinear Optical Materials)

The development of novel materials with specific optical and electronic properties is a burgeoning area of chemical research. The pyranopyridine scaffold is a promising candidate for the design of new functional materials. For example, fused quinolizine derivatives synthesized from 2H-pyrones exhibit fluorescence in both solid and solution states. researchgate.net This suggests that the this compound core could be chemically modified to create novel fluorescent dyes. The dicyanomethylene-4H-pyran scaffold, a related structure, has been extensively used to create activatable fluorescent and chemiluminescent dyes with near-infrared emission for bioimaging and theranostics. nih.gov Furthermore, pyrrolo[3,4-c]pyridine derivatives, which share a similar bicyclic core, are known to be promising candidates for fluorescent materials with emission in the blue-green spectral range. researchgate.net The inherent electronic properties of the pyridone ring, combined with the pyran moiety, could be tuned to develop materials with nonlinear optical properties.

Mechanistic Studies of Biological Interactions (e.g., Enzyme Inhibition Pathways, Molecular Binding Specificity)

Understanding the interactions of small molecules with biological macromolecules is crucial for the development of new therapeutic agents. While specific mechanistic studies on this compound are not widely reported, research on analogous structures provides valuable insights into its potential biological activities. Molecular modeling and docking studies on related pyranopyridine and pyridone derivatives have been employed to investigate their binding modes with various enzymes and receptors. researchgate.netnih.gov These computational approaches, combined with experimental data, help in elucidating the structure-activity relationships and guiding the design of more potent and selective inhibitors. For instance, molecular docking studies of pyridopyridazinone derivatives, designed as isosteres of a known PARP-1 inhibitor, revealed key hydrogen bond interactions within the enzyme's active site. nih.gov

The pyranopyridine scaffold has been identified as a key pharmacophore in the inhibition of several important enzymes.

Protoporphyrinogen Oxidase (PPO): PPO is a key enzyme in the biosynthesis of chlorophyll and heme. lsuagcenter.comunl.edu Its inhibition leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that cause cell death. ucanr.edu While direct inhibition by this compound has not been reported, various N-phenyl heterocyclic compounds act as PPO inhibitors. researchgate.net A series of phenoxypyridine-2-pyrrolidinone derivatives have been synthesized and shown to have potent PPO inhibitory effects, with one compound exhibiting an IC50 value of 0.041 mg/L. nih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA repair, and its inhibition is a promising strategy for cancer therapy, particularly in tumors with BRCA mutations. nih.govyoutube.com Several pyranopyridine and pyridone-based compounds have been investigated as PARP-1 inhibitors. nih.gov For instance, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been designed and synthesized as novel PARP-1 inhibitors, with some compounds showing IC50 values in the nanomolar range. semanticscholar.org Molecular docking studies have shown that these compounds bind to the catalytic site of PARP-1, interacting with key amino acid residues like Gly863 and Ser904. semanticscholar.org

PIM-1 Kinase: PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation. researchgate.net Several classes of pyridine and pyridone derivatives have been identified as PIM-1 kinase inhibitors. researchgate.netekb.eg For example, a pyrido[4,3-d]pyrimidine derivative exhibited an IC50 of 123 nM against PIM-1 kinase. researchgate.net Furthermore, pyridothienopyrimidinone derivatives have been developed as potent PIM-1 inhibitors, with some compounds showing IC50 values in the low micromolar range. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. mdpi.com Pyridine derivatives have been designed as cholinesterase inhibitors, with some carbamate derivatives showing potent inhibition of human AChE (IC50 = 0.153 µM) and BChE (IC50 = 0.828 µM). nih.govnih.gov

The following table summarizes the inhibitory activities of various pyranopyridine and related heterocyclic derivatives against these enzymes.

Compound ClassTarget EnzymeKey Findings
Phenoxypyridine-2-pyrrolidinone derivativesProtoporphyrinogen Oxidase (PPO)Potent inhibition with IC50 values as low as 0.041 mg/L. nih.gov
Pyrano[2,3-d]pyrimidine-2,4-dione derivativesPoly(ADP-ribose) Polymerase-1 (PARP-1)Nanomolar inhibitory activity. semanticscholar.org
Pyrido[4,3-d]pyrimidine derivativePIM-1 KinaseIC50 of 123 nM. researchgate.net
Pyridothienopyrimidinone derivativesPIM-1 KinaseIC50 values in the low micromolar range. nih.gov
Pyridine carbamate derivativesAcetylcholinesterase (AChE)IC50 of 0.153 µM for hAChE. nih.gov
Pyridine carbamate derivativesButyrylcholinesterase (BChE)IC50 of 0.828 µM for hBChE. nih.gov

The biological effects of pyranopyridine derivatives are mediated through their interaction with specific molecular targets, leading to the modulation of various signaling pathways. For instance, inhibitors of PARP-1 interfere with the DNA damage response pathway. researchgate.net By preventing the repair of single-strand DNA breaks, PARP inhibitors lead to the accumulation of double-strand breaks during DNA replication, which is particularly cytotoxic to cancer cells with deficiencies in homologous recombination repair. biorxiv.org

PIM-1 kinase inhibitors affect signaling pathways involved in cell cycle progression and apoptosis. PIM kinases are known to phosphorylate several downstream targets that promote cell survival. Inhibition of PIM-1 can lead to cell cycle arrest and induction of apoptosis. ekb.eg

In the context of neurodegenerative diseases, cholinesterase inhibitors increase the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission. mdpi.com Some pyridine-based cholinesterase inhibitors have also been shown to inhibit the aggregation of amyloid-β peptides, suggesting a multi-target approach to treating Alzheimer's disease. nih.gov

Future Prospects in Fundamental Chemical Research

The this compound scaffold holds considerable promise for future fundamental chemical research. The development of efficient and stereoselective synthetic methodologies for this and related heterocyclic systems will be crucial for exploring their full potential. Further investigations into the reactivity of the pyranone and pyridone rings could unveil novel chemical transformations and lead to the synthesis of a wider range of derivatives.

In the field of materials science, systematic studies on the photophysical properties of this compound derivatives could lead to the discovery of new fluorescent probes for specific analytes or cellular components. The design of molecules with large Stokes shifts and high quantum yields will be a key area of focus. rsc.org

From a medicinal chemistry perspective, the this compound core can serve as a template for the design of new enzyme inhibitors. A deeper understanding of the structure-activity relationships through a combination of synthesis, biological evaluation, and computational modeling will be essential for developing potent and selective inhibitors for various therapeutic targets. The exploration of this scaffold against a broader range of biological targets could reveal novel therapeutic applications. Furthermore, the potential for these compounds to act as efflux pump inhibitors in bacteria presents an exciting avenue for combating antibiotic resistance. pnas.orgnih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione derivatives?

  • Methodological Answer : A common approach involves treating precursor compounds with methylamine in methanol under mild conditions (20°C), achieving high yields (e.g., 86% for 2,6-dimethyl-3,7-diphenyl-2,6-naphthyridine-1,5(2H,6H)-dione) . Structural confirmation is typically performed via X-ray crystallography to validate regioselectivity and substituent positioning .

Q. How can NMR and IR spectroscopy characterize this compound derivatives?

  • Methodological Answer :

  • 1H-NMR : Exchangeable protons (e.g., NH and OH) appear as broad signals in the range of 11.2–11.3 ppm, while aromatic protons resonate between 7.7–8.5 ppm .
  • IR : Distinct carbonyl (C=O) stretches are observed at ~1700–1750 cm⁻¹, and NH/OH bands appear at 3040–3450 cm⁻¹ .

Advanced Research Questions

Q. How do electronic properties of substituents influence the bioactivity of pyrano[4,3-c]pyridine-diones?

  • Methodological Answer : Electron-withdrawing groups (Cl, Br, NO₂) enhance radical scavenging activity (e.g., IC₅₀ values of 223–252 µM in DPPH assays), while electron-donating groups (CH₃, OCH₃) reduce activity. For example:

CompoundSubstituentIC₅₀ (µM)
4oPyrano[2,3-c]pyridine252.52
4pPyrano[2,3-c]pyridine223.20
4cOCH₃>500

These trends suggest that electron-deficient scaffolds improve antioxidant capacity by stabilizing radical intermediates .

Q. What strategies resolve contradictions in spectral data for NH/OH proton assignment in pyrano-pyridine-diones?

  • Methodological Answer : Deuterium exchange experiments (D₂O shake) combined with variable-temperature NMR can distinguish NH (slow exchange) from OH (fast exchange). For example, signals at 11.23 ppm (NH) and 11.27 ppm (OH) in 1H-pyrano[2,3-d]pyrimidine-2,4-dione derivatives were confirmed via exchange rate analysis .

Q. How can computational modeling correlate molecular descriptors with observed bioactivity?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models incorporating electronic (Hammett σ), lipophilic (logP), and steric (molar refractivity) parameters are used. For pyrano[4,3-c]pyridines, higher σ values (electron-withdrawing) correlate with lower IC₅₀ values (R² > 0.8), indicating enhanced radical scavenging .

Experimental Design and Mechanistic Studies

Q. What reaction conditions optimize regioselectivity in pyrano-pyridine-dione synthesis?

  • Methodological Answer : Microwave-assisted synthesis (100–120°C, 15–30 min) improves regioselectivity for pyrano[4,3-c]pyridine cores by accelerating cyclization kinetics. Solvent polarity (e.g., dioxane/water mixtures) and catalyst choice (Pd(PPh₃)₄) further control substituent orientation .

Q. How do pyrano[4,3-c]pyridine-diones interact with biological targets like NADPH oxidases?

  • Methodological Answer : These compounds inhibit NADPH oxidase assembly by binding to p22phox subunits, disrupting ROS generation. For example, 2-(2-chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione reduces superoxide production by 70% at 10 µM in DUOX1 assays .

Data Analysis and Validation

Q. What analytical techniques validate the purity of synthesized pyrano-pyridine-diones?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>95%).
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ for C₁₅H₁₂N₂O₃: m/z 269.0921) .

Contradictions and Limitations

Q. Why do some pyrano-pyridine-diones exhibit inconsistent activity across biological assays?

  • Methodological Answer : Solubility differences (e.g., DMSO vs. aqueous buffers) and assay-specific endpoints (e.g., DPPH vs. ABTS radicals) contribute to variability. Pre-solubilization in DMSO (≤1% v/v) and standardized IC₅₀ protocols (e.g., 30-min incubation) improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.